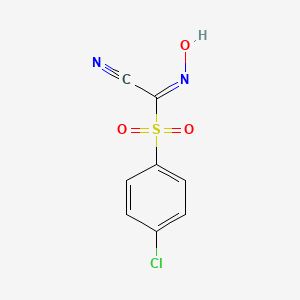
(2E)-2-(4-Chlorophenyl)sulfonyl-2-hydroxyiminoacetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-2-(4-Chlorophenyl)sulfonyl-2-hydroxyiminoacetonitrile is a chemical compound that has garnered significant interest in the scientific community due to its potential applications in various fields. It is also known by the name of CHIR99021 and is a potent and selective inhibitor of glycogen synthase kinase 3β (GSK-3β).
作用机制
(2E)-2-(4-Chlorophenyl)sulfonyl-2-hydroxyiminoacetonitrile inhibits GSK-3β by binding to the ATP-binding site of the enzyme. This binding prevents the phosphorylation of various downstream substrates, leading to the inhibition of several cellular processes. The inhibition of GSK-3β has been shown to promote cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
The inhibition of GSK-3β by (2E)-2-(4-Chlorophenyl)sulfonyl-2-hydroxyiminoacetonitrile has several biochemical and physiological effects. It has been shown to promote the proliferation and differentiation of embryonic stem cells and neural progenitor cells. It also promotes the survival of neurons and has been shown to have potential therapeutic effects in neurodegenerative diseases. Additionally, (2E)-2-(4-Chlorophenyl)sulfonyl-2-hydroxyiminoacetonitrile has been shown to improve insulin sensitivity and glucose metabolism, making it a potential therapeutic agent for diabetes.
实验室实验的优点和局限性
One of the main advantages of using (2E)-2-(4-Chlorophenyl)sulfonyl-2-hydroxyiminoacetonitrile in lab experiments is its selectivity for GSK-3β. This selectivity allows for the specific inhibition of GSK-3β without affecting other cellular processes. Additionally, (2E)-2-(4-Chlorophenyl)sulfonyl-2-hydroxyiminoacetonitrile is a small molecule that can easily penetrate cell membranes, making it an ideal tool for studying intracellular signaling pathways. However, one of the limitations of using (2E)-2-(4-Chlorophenyl)sulfonyl-2-hydroxyiminoacetonitrile is its potential toxicity at high concentrations. Therefore, careful consideration should be taken when selecting the appropriate concentration for lab experiments.
未来方向
There are several future directions for the use of (2E)-2-(4-Chlorophenyl)sulfonyl-2-hydroxyiminoacetonitrile in scientific research. One potential direction is the development of more potent and selective inhibitors of GSK-3β. Another direction is the investigation of the therapeutic potential of (2E)-2-(4-Chlorophenyl)sulfonyl-2-hydroxyiminoacetonitrile in various diseases. Additionally, the use of (2E)-2-(4-Chlorophenyl)sulfonyl-2-hydroxyiminoacetonitrile in combination with other therapeutic agents could lead to synergistic effects and improved therapeutic outcomes. Overall, (2E)-2-(4-Chlorophenyl)sulfonyl-2-hydroxyiminoacetonitrile has significant potential for scientific research and therapeutic applications.
合成方法
The synthesis of (2E)-2-(4-Chlorophenyl)sulfonyl-2-hydroxyiminoacetonitrile is a multi-step process that involves the reaction of various chemical reagents. The most commonly used method for synthesizing this compound is through the reaction of 4-chlorobenzaldehyde with 2-amino-2-methyl-1-propanol in the presence of a base to form an imine intermediate. This intermediate is then reacted with sulfonyl chloride to form the final product.
科学研究应用
(2E)-2-(4-Chlorophenyl)sulfonyl-2-hydroxyiminoacetonitrile has numerous scientific research applications due to its ability to inhibit GSK-3β. GSK-3β is a serine/threonine kinase that is involved in various cellular processes, including glycogen metabolism, cell differentiation, and apoptosis. Inhibition of GSK-3β has been shown to have therapeutic potential in several diseases, including Alzheimer's disease, diabetes, and cancer.
属性
IUPAC Name |
(2E)-2-(4-chlorophenyl)sulfonyl-2-hydroxyiminoacetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O3S/c9-6-1-3-7(4-2-6)15(13,14)8(5-10)11-12/h1-4,12H/b11-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJVLCJDWUSCNDF-DHZHZOJOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C(=NO)C#N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1S(=O)(=O)/C(=N/O)/C#N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-(4-Chlorophenyl)sulfonyl-2-hydroxyiminoacetonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2387469.png)
![(Z)-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2387470.png)
![allyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide](/img/structure/B2387471.png)
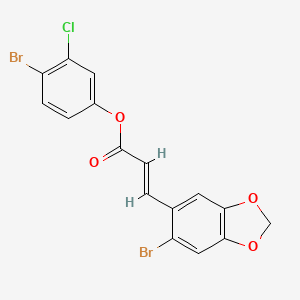
![(2S,3S,4S,5R,6R)-6-[[(2R,3S,4S,6Ar,6bS,8aS,12aS,14bR)-4-formyl-2-hydroxy-4,6a,6b,11,11,14b-hexamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B2387475.png)
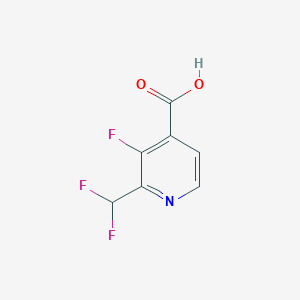
![7-Fluoro-2-methyl-3-[[1-(oxolane-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2387477.png)

![2-({1-[(4-bromophenyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2387481.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)furan-2-carboxamide](/img/structure/B2387484.png)
![N-(3,4-dimethoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2387485.png)
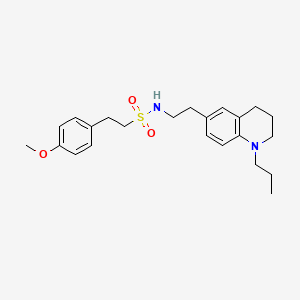
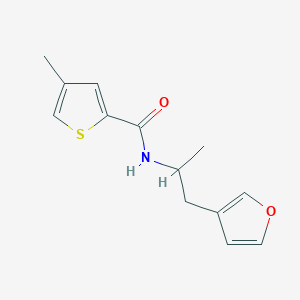
![2-[(2-Methylpropan-2-yl)oxycarbonyl-quinazolin-4-ylamino]acetic acid](/img/structure/B2387490.png)